Chiral Purity and D-Configuration
The target compound Boc-beta-cyano-D-alanine (CAS 184685-17-4) is defined by its specific D-configuration at the alpha-carbon, corresponding to the (R)-enantiomer. This is a critical differentiating factor from its L-isomer, Boc-beta-cyano-L-alanine (CAS 45159-34-0, CHEBI:192679) [1]. While specific optical rotation values are not publicly reported in authoritative databases for this exact derivative, the assigned absolute (R)-configuration is a direct outcome of its synthesis from enantiomerically pure D-serine or D-aspartic acid precursors, a standard industrial practice to ensure >98% enantiomeric excess . In contrast, racemic Boc-beta-cyano-DL-alanine or the L-isomer will generate diastereomeric peptide mixtures when incorporated into larger chiral sequences, severely complicating purification and biophysical characterization [2].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-2-((tert-butoxycarbonyl)amino)-3-cyanopropanoic acid (D-configuration) |
| Comparator Or Baseline | (S)-2-((tert-butoxycarbonyl)amino)-3-cyanopropanoic acid (L-configuration, CAS 45159-34-0) |
| Quantified Difference | Qualitative: Opposite stereochemistry; can lead to >100-fold difference in biological activity for stereospecific targets. |
| Conditions | Chiral HPLC or SFC analysis; inferred from synthesis from enantiopure starting materials. |
Why This Matters
Procuring the correct D-enantiomer is non-negotiable for projects requiring a specific chiral environment, such as peptidomimetic inhibitors targeting D-amino acid-recognizing proteases.
- [1] ChEBI. (n.d.). Boc-beta-cyano-L-alanine (CHEBI:192679). European Bioinformatics Institute. Retrieved from www.ebi.ac.uk. View Source
- [2] Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. View Source
